

Spectroscopic Profile of 2-Isobutylquinoline: A Technical Guide

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Compound of Interest

Compound Name: *Isobutylquinoline*

Cat. No.: *B1585459*

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Introduction

2-Isobutylquinoline is a heterocyclic aromatic compound with applications in the fragrance and flavor industry, as well as being a key structural motif in various pharmacologically active molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-isobutylquinoline, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-isobutylquinoline. The NMR data presented is based on computational predictions due to the limited availability of experimentally derived public data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.10	d	1H	H-4
8.05	d	1H	H-8
7.75	d	1H	H-5
7.65	t	1H	H-7
7.45	t	1H	H-6
7.25	d	1H	H-3
2.85	d	2H	-CH ₂ -
2.20	m	1H	-CH(CH ₃) ₂
1.00	d	6H	-CH(CH ₃) ₂

Note: Predicted data is generated using advanced computational algorithms and should be used as a reference. Experimental verification is recommended.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
162.5	C-2
147.8	C-8a
136.0	C-4
129.8	C-4a
129.2	C-8
127.5	C-5
126.8	C-7
125.7	C-6
121.5	C-3
48.0	-CH ₂ -
29.5	-CH(CH ₃) ₂
22.5	-CH(CH ₃) ₂

Note: Predicted data is generated using advanced computational algorithms and should be used as a reference. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below indicates the expected absorption bands for 2-isobutylquinoline.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	Aromatic C-H Stretch
2955-2870	Strong	Aliphatic C-H Stretch
1600, 1570, 1500	Medium-Strong	Aromatic C=C and C=N Stretch
1465	Medium	Aliphatic C-H Bend
830-750	Strong	Aromatic C-H Out-of-Plane Bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from electron ionization (EI) mass spectrometry.^{[1][2]}

m/z Ratio	Relative Intensity	Proposed Fragment Ion
185	Moderate	[M] ⁺ (Molecular Ion)
170	High	[M-CH ₃] ⁺
143	High	[M-C ₃ H ₆] ⁺
142	Moderate	[M-C ₃ H ₇] ⁺
128	Moderate	[C ₁₀ H ₈] ⁺ (Naphthalene cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-isobutylquinoline.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified 2-isobutylquinoline in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and acquisition time of 2-3 seconds.
 - Process the data with a line broadening of 0.3 Hz and reference the spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-240 ppm, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
 - Reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

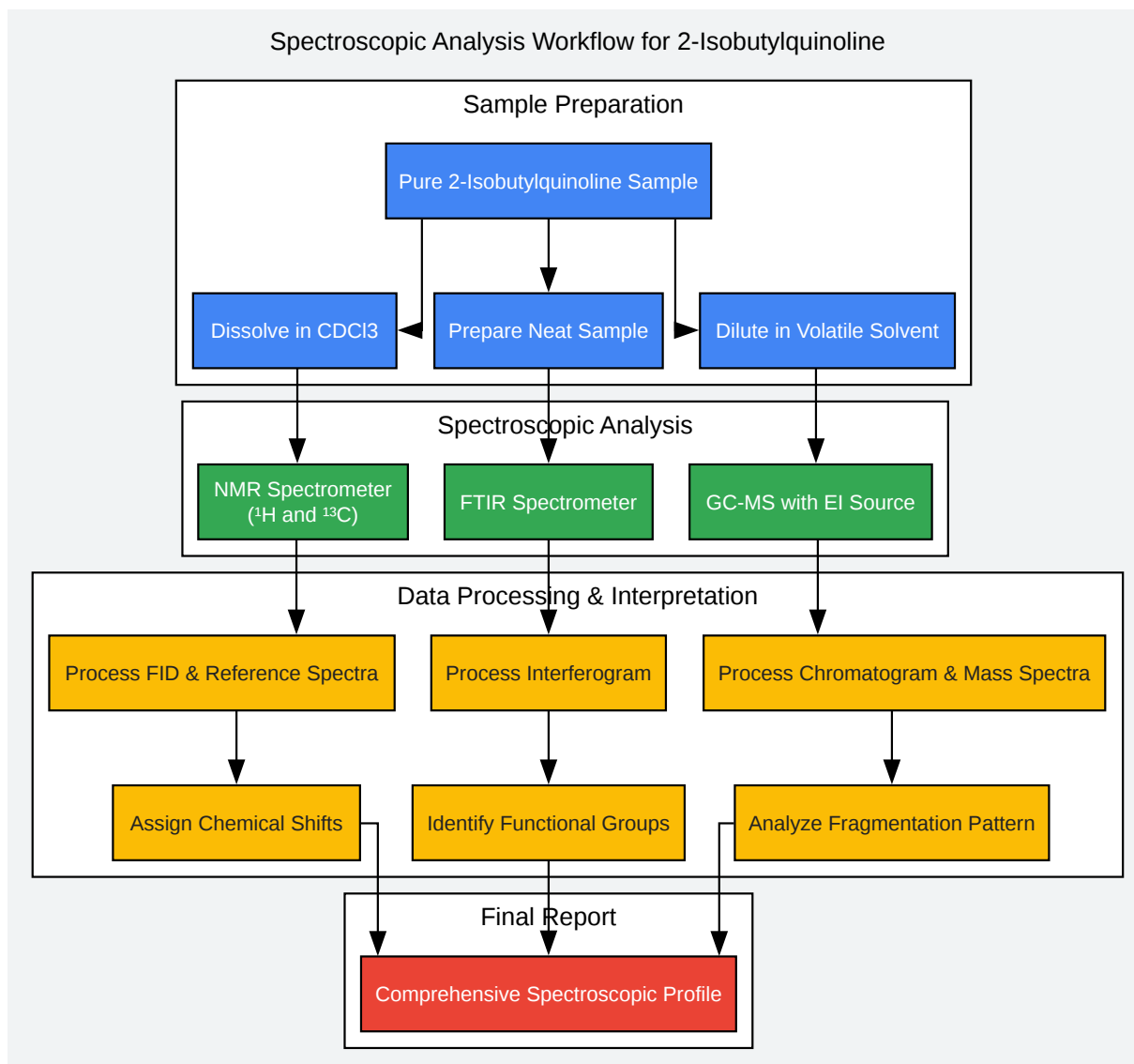
- Sample Preparation: For a neat liquid sample, place a drop of 2-isobutylquinoline between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add 16-32 scans to improve the signal-to-noise ratio. The final spectrum is typically presented as transmittance or absorbance versus wavenumber.^[1]

Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of 2-isobutylquinoline (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Chromatographic Separation:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
 - Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) to separate the analyte from any impurities.
 - Employ a temperature program to ensure good separation and peak shape.
- Mass Spectrometric Detection:
 - The eluent from the GC column is introduced into the ion source of the mass spectrometer.
 - Acquire mass spectra over a relevant m/z range (e.g., 40-400 amu) using a standard EI energy of 70 eV.^{[1][2]}

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-isobutylquinoline.



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Caption: Workflow for the spectroscopic characterization of 2-isobutylquinoline.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a foundational resource for the analysis of 2-isobutylquinoline. The combination of NMR, IR, and MS

techniques allows for a comprehensive structural elucidation and confirmation of the identity of this compound, which is crucial for its application in scientific research and industry.

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References

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